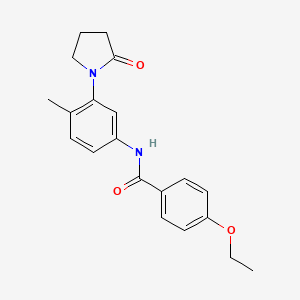

4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

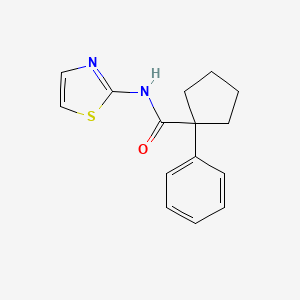

This compound is a benzamide derivative with an ethoxy group at the 4-position of the benzene ring and a substituted phenyl group at the nitrogen of the amide. The phenyl group is substituted at the 4-position with a methyl group and at the 3-position with a 2-oxopyrrolidin-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with various substituents adding complexity to the structure. The presence of the 2-oxopyrrolidin-1-yl group could introduce interesting conformational aspects due to the ring structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amide group could potentially undergo hydrolysis under acidic or basic conditions. The ethoxy group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amide could increase its solubility in polar solvents. The aromatic rings could contribute to increased stability and rigidity in the molecule .Applications De Recherche Scientifique

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy. Researchers have explored derivatives of PZA to enhance its efficacy against Mycobacterium tuberculosis (MTB).

Research Findings: In a study by Singireddi Srinivasarao et al., a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against MTB H37Ra . Notably, several compounds exhibited significant activity:

These compounds demonstrated 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Additionally, their IC90 values (indicating efficacy) ranged from 3.73 to 4.00 μM. Importantly, these compounds were non-toxic to human cells.

Implications: These findings highlight the potential of these derivatives as anti-TB agents. Further development and optimization are warranted.

Antibacterial and Antioxidant Properties

Background: The pyrrolidine scaffold has attracted attention in drug discovery due to its versatility and potential therapeutic applications.

Research Findings: A study investigated the SAR (structure-activity relationship) of pyrrolidine derivatives. Notably, N’-substituted compounds exhibited varying antibacterial activity, with the order of potency as follows:

Implications: The pyrrolidine scaffold holds promise for designing novel antibacterial agents, and further exploration is warranted .

Synthesis and Characterization

Background: Understanding the synthesis and characterization of the compound is crucial for its application.

Research Findings: The synthesis of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate and K2CO3 in acetone .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 4-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide are currently unknown. This compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

The pyrrolidine ring in its structure may contribute to its stereochemistry and increase its three-dimensional coverage, potentially influencing its interaction with biological targets .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with a pyrrolidine ring have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

For instance, the pyrrolidine ring is known to enhance the exploration of the pharmacophore space due to sp3-hybridization, which could potentially affect the compound’s bioavailability .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Compounds containing a pyrrolidine ring have been associated with a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

4-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-25-17-10-7-15(8-11-17)20(24)21-16-9-6-14(2)18(13-16)22-12-4-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMAOLZRWKTERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2866722.png)

![1-[4-(butyrylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2866725.png)

![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)

![N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2866730.png)

![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)